N-[(2-Chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)prop-2-enamide
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Overview
Description
N-[(2-Chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)prop-2-enamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a hydroxypropan-2-yl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and 1-hydroxypropan-2-amine.
Formation of Intermediate: The 2-chlorobenzyl chloride reacts with 1-hydroxypropan-2-amine under basic conditions to form an intermediate.
Amidation: The intermediate is then subjected to amidation with acryloyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the starting materials are mixed and reacted under controlled temperatures and pressures.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2-Chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which N-[(2-Chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)prop-2-enamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting processes like inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chlorophenyl)methyl]-N-(1-hydroxyethyl)prop-2-enamide
- N-[(2-Chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)but-2-enamide
Uniqueness
N-[(2-Chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)prop-2-enamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and a hydroxypropan-2-yl group, which confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-3-13(17)15(10(2)9-16)8-11-6-4-5-7-12(11)14/h3-7,10,16H,1,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSMHQFPWHRSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(CC1=CC=CC=C1Cl)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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